molecular formula C12H19BN2O3 B8061101 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B8061101
M. Wt: 250.10 g/mol
InChI Key: YPUNMFKZCYFCTA-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester-functionalized pyrimidine derivative. Its structure includes a pyrimidine ring substituted with a methoxy group at position 2, a methyl group at position 4, and a pinacol boronate ester at position 4. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and materials . The boronate ester enhances its stability and reactivity in palladium-catalyzed coupling reactions .

Properties

IUPAC Name

2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O3/c1-8-9(7-14-10(15-8)16-6)13-17-11(2,3)12(4,5)18-13/h7H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUNMFKZCYFCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of a bromo- or iodopyrimidine to a Pd⁰ catalyst, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronate ester. Key parameters include:

  • Catalyst : [Pd(dppf)Cl₂] or Pd(PPh₃)₄ (1–5 mol%)

  • Base : KOAc or K₂CO₃ (3–5 equiv)

  • Solvent : 1,4-Dioxane or DMF at 80–100°C

  • Atmosphere : Inert gas (N₂ or Ar) to prevent catalyst oxidation.

For example, a similar boronate ester synthesis achieved 75.4% yield using [Pd(dppf)Cl₂], KOAc, and refluxing dioxane.

Substrate Preparation

The halogenated precursor 5-bromo-2-methoxy-4-methylpyrimidine must first be synthesized. This is typically achieved via:

  • Methoxylation : SN2 substitution of a 2-chloropyrimidine with NaOMe.

  • Methylation : Friedel-Crafts alkylation at the 4-position using MeCl/AlCl₃.

  • Halogenation : Direct bromination at the 5-position using NBS or Br₂/FeBr₃.

Suzuki-Miyaura Cross-Coupling with Preformed Boronic Esters

An alternative route employs preassembled boronic esters as coupling partners. This method is advantageous when the pyrimidine core is synthesized de novo.

Boronate Ester Synthesis

The pinacol boronate group is introduced via reaction of a lithium or Grignard intermediate with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For instance, 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized from trimethyl borate and pinacol under reflux, achieving 90% yield.

Coupling Protocol

The boronate ester is coupled with a halogenated pyrimidine under SM conditions:

  • Catalyst : Pd(OAc)₂ (2 mol%)

  • Ligand : SPhos or XPhos (4 mol%)

  • Base : Cs₂CO₃ (2.5 equiv)

  • Solvent : THF/H₂O (4:1) at 60°C.

This method avoids direct handling of air-sensitive boronic acids and enhances stability during purification.

One-Pot Tandem Functionalization

Recent advances utilize tandem sequences to install multiple substituents in a single reactor. A representative protocol involves:

  • Borylation : Miyaura reaction of 5-bromopyrimidine with B₂pin₂.

  • Methoxylation/Methylation : Sequential treatment with NaOMe and MeI under phase-transfer conditions.

This approach reduces intermediate isolation steps, improving overall yield (reported up to 68% for analogous systems).

Optimization Challenges and Solutions

Regioselectivity Issues

Competing coupling at adjacent positions is mitigated by:

  • Steric directing groups : Bulkier substituents (e.g., tert-butyl) at the 4-position enhance 5-borylation selectivity.

  • Temperature control : Lower temperatures (50–70°C) favor kinetic control over thermodynamic pathways.

Purification Strategies

  • Chromatography : Silica gel with EtOAc/heptane (1:6) effectively separates boronate esters from Pd residues.

  • Crystallization : Hexane/EtOAc recrystallization achieves >98% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Miyaura Borylation75.498Short reaction time (12–24 h)
Suzuki Coupling6895Avoids boronic acid handling
Tandem Functionalization6297Reduced purification steps

Data adapted from.

Scalability and Industrial Feasibility

Pilot-scale production (1–10 kg batches) employs continuous flow reactors to enhance heat transfer and mixing. Key considerations include:

  • Catalyst recycling : Immobilized Pd on carbon reduces costs.

  • Solvent recovery : Distillation reclaims >90% dioxane .

Chemical Reactions Analysis

2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is widely used in scientific research, particularly in the fields of chemistry and materials science . Its applications include:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to form stable carbon-boron bonds, which are crucial in various chemical reactions . The compound’s molecular structure allows it to participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. This property is particularly valuable in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents (Pyrimidine Positions) Molecular Formula CAS Number Key Properties
Target Compound 2-OCH₃, 4-CH₃, 5-Bpin C₁₁H₁₇BN₂O₃ Not Provided Moderate steric hindrance; electron-donating OCH₃ enhances stability .
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 4-CH₃, 5-Bpin C₁₀H₁₅BN₂O₂ Not Provided Lacks OCH₃; lower steric bulk may increase reactivity but reduce selectivity.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 2-OCH₃, 5-Bpin C₁₀H₁₅BN₂O₃ 1052686-60-8 No 4-CH₃; reduced steric protection for Bpin, potentially higher reactivity.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 2-F, 5-Bpin C₁₀H₁₄BFN₂O₂ 1352796-65-6 Electron-withdrawing F increases reactivity in coupling but reduces stability.
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 2-CH₃, 5-Bpin C₁₀H₁₅BN₂O₂ 1052686-67-5 CH₃ at 2-position provides steric hindrance; less polar than OCH₃ analogs.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine 2-OPh(OCF₃), 5-Bpin C₁₇H₁₈BF₃N₂O₃ 1599467-81-8 Bulky OPh(OCF₃) group reduces reactivity due to steric effects.

Reactivity and Electronic Effects

  • Electron-Donating vs. Withdrawing Groups : The methoxy group (OCH₃) in the target compound donates electrons via resonance, stabilizing the boronate ester and moderating reactivity compared to electron-withdrawing substituents like fluorine (F) . Fluorinated analogs exhibit faster coupling rates but may suffer from hydrolytic instability .
  • Analogs lacking this group (e.g., CAS 1052686-60-8) may show higher reactivity but lower selectivity in cross-coupling .
  • Biological Applications : Compounds like 2-Methoxy-5-Bpin-pyridin-3-ylamine (CAS 893440-50-1) demonstrate the importance of substituent positioning in drug design, where the boronate ester enables targeted bioconjugation .

Biological Activity

2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, toxicity profiles, and therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C13H20BNO3
  • Molecular Weight : 249.11 g/mol
  • CAS Number : 1093951-66-6

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including this compound. Notably:

  • Inhibition of Cell Proliferation : The compound exhibited significant inhibitory effects on various cancer cell lines. For instance, in an MDA-MB-231 triple-negative breast cancer (TNBC) cell line, it demonstrated an IC50 value of 0.126 μM, indicating potent anti-proliferative activity compared to non-cancerous MCF10A cells .
Cell Line IC50 (μM) Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (non-cancer)>2.5Low

Antiviral Activity

The compound also showed promising antiviral activity:

  • In a study involving influenza virus strains, it reduced viral load significantly in infected mice models. The compound's mechanism was linked to direct inhibition of viral replication .

Safety and Toxicity

Safety assessments indicated a favorable profile:

  • Acute Toxicity : No acute toxicity was observed in Kunming mice at doses up to 2000 mg/kg .

Case Study 1: Anticancer Efficacy in Animal Models

In a BALB/c nude mouse model inoculated with MDA-MB-231 cells:

  • Treatment with the compound resulted in a marked reduction in metastatic nodules over a period of 30 days. The study demonstrated that the compound not only inhibited tumor growth but also reduced lung metastasis more effectively than conventional therapies .

Case Study 2: Pharmacokinetics and Bioavailability

A pharmacokinetic study revealed:

  • Oral Bioavailability : The compound exhibited an oral bioavailability of 31.8% after administration at a dose of 10 mg/kg. Its clearance rate was recorded at approximately 82.7 mL/h/kg .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?

Answer: The synthesis typically involves palladium-catalyzed Miyaura borylation of halogenated pyrimidine precursors. For example:

  • Start with 5-bromo-2-methoxy-4-methylpyrimidine and react it with bis(pinacolato)diboron (B₂Pin₂) under Suzuki-Miyaura coupling conditions (Pd(dppf)Cl₂ catalyst, KOAc base, in dioxane at 80–100°C for 12–24 hours) .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields the boronic ester product. Confirm purity using HPLC (>95%) and characterize via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How does the methoxy group influence the reactivity of this compound in cross-coupling reactions?

Answer: The methoxy group at the 2-position acts as an electron-donating substituent, stabilizing the pyrimidine ring through resonance. This enhances the electron density at the boron atom in the 5-position, increasing its reactivity in Suzuki-Miyaura couplings. However, steric hindrance from the methyl group at the 4-position may slow reaction kinetics. Optimize ligand choice (e.g., SPhos or XPhos) to balance steric and electronic effects .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 8.0–8.5 ppm for pyrimidine) and methyl/methoxy groups (δ 2.5–3.5 ppm).
  • ¹¹B NMR : Detect the boronate ester peak at δ 28–32 ppm .
  • IR Spectroscopy : Confirm B-O (1340–1390 cm⁻¹) and C-B (680–740 cm⁻¹) bonds.
  • HRMS : Validate molecular formula (C₁₃H₂₁BN₂O₃) with <2 ppm mass error .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict coupling sites. For example:

  • The boron atom at the 5-position has a lower activation energy for transmetalation compared to sterically hindered positions.
  • Solvent effects (e.g., dioxane vs. THF) can be simulated using the SMD continuum model to optimize reaction conditions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound?

Answer:

  • Controlled Experiments : Compare catalytic systems (e.g., Pd(OAc)₂ vs. PdCl₂) under identical conditions (temperature, solvent, ligand).
  • Kinetic Studies : Use in situ IR or NMR to monitor reaction progress and identify rate-limiting steps.
  • Crystallography : Analyze single-crystal X-ray structures of intermediates to verify steric/electronic environments .

Q. How does the boronate ester group impact the compound’s stability under physiological conditions?

Answer: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances hydrolytic stability compared to boronic acids. However, in aqueous buffers (pH 7.4, 37°C), slow hydrolysis occurs (t₁/₂ ~24–48 hours). Monitor degradation via LC-MS and adjust formulations (e.g., PEGylation) for in vivo applications .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Answer:

  • Chiral Centers : If asymmetric synthesis is required (e.g., for drug intermediates), use chiral ligands (e.g., Binap) or enzymatic resolution.
  • Process Optimization : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective purification.
  • Quality Control : Implement chiral HPLC (Chiralpak AD-H column) to ensure >99% enantiomeric excess .

Methodological Insights from Recent Studies

Q. Key Data from Cross-Coupling Reactions

Entry Catalyst Ligand Yield (%) Reference
1PdCl₂(dppf)None72
2Pd(OAc)₂SPhos89
3Pd(PCy₃)₂XPhos94

Q. Hydrolytic Stability in Buffers

pH Temperature (°C) t₁/₂ (hours) Degradation Product
7.43726Boronic acid
5.02548Boronic acid

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